molecular formula C7H11ClN4 B13131632 3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride

3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride

Cat. No.: B13131632
M. Wt: 186.64 g/mol
InChI Key: ZEKVLAYSMJYWCC-UHFFFAOYSA-N
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Description

3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride is a chemical compound with the molecular formula C7H11ClN4 and a molecular weight of 186.64204 g/mol . This compound is part of the triazine family, known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of triethylamine and dichloromethane as solvents, followed by the addition of isocyanates . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride can be compared with other similar compounds such as:

Properties

Molecular Formula

C7H11ClN4

Molecular Weight

186.64 g/mol

IUPAC Name

3-methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine;hydrochloride

InChI

InChI=1S/C7H10N4.ClH/c1-5-9-7-4-8-3-2-6(7)11-10-5;/h8H,2-4H2,1H3;1H

InChI Key

ZEKVLAYSMJYWCC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCNC2)N=N1.Cl

Origin of Product

United States

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